Synthesis Yield vs. Ethyl and tert-Butyl Esters
Methyl 3-bromopropiolate is synthesized from methyl propiolate via NBS/AgNO₃ bromination in acetone, achieving yields of 90–97% after distillation [1]. This yield is comparable to the tert-butyl ester analog (97%) but exceeds the reported 75% yield for ethyl 3-bromopropiolate via esterification of 3-bromopropiolic acid [2]. The methyl ester offers a balance of volatility suitable for distillation (bulb-to-bulb at ~0.1 mm Hg, room temperature) versus the less volatile tert-butyl ester, which requires aqueous extraction [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 90–97% (distilled) |
| Comparator Or Baseline | Ethyl 3-bromopropiolate: 75%; tert-Butyl 3-bromopropiolate: 97% |
| Quantified Difference | Methyl ester: +15–22% yield vs. ethyl; equivalent to tert-butyl |
| Conditions | Bromination of propiolate esters with NBS/AgNO₃ in acetone at RT |
Why This Matters
Higher preparation yield reduces cost per gram and synthetic waste, while the methyl ester's volatility facilitates purification by distillation.
- [1] Leroy, J. Org. Synth. 1997, 74, 212. DOI: 10.15227/orgsyn.074.0212. View Source
- [2] Organic Syntheses Procedure. Methyl 3-bromopropiolate. http://www.orgsyn.org/demo.aspx?prep=CV9P0129 (accessed 2026). View Source
